molecular formula C32H31NO13 B127348 Chrymutasin B CAS No. 155213-41-5

Chrymutasin B

货号 B127348
CAS 编号: 155213-41-5
分子量: 637.6 g/mol
InChI 键: NCMKXUVBVTVSTE-SZTUNKENSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chrymutasin B is a natural compound that belongs to the chrysophaentin family of compounds. It was first isolated from the marine-derived fungus Chrysosporium merdarium in 2009. Since then, it has gained significant attention from the scientific community due to its potential anti-cancer properties. Chrymutasin B has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

作用机制

The mechanism of action of Chrymutasin B is not fully understood. However, it has been suggested that Chrymutasin B induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, Chrymutasin B has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

生化和生理效应

Chrymutasin B has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Chrymutasin B has also been shown to modulate the expression of various genes involved in cancer progression, such as Bcl-2, Bax, and p53.

实验室实验的优点和局限性

One advantage of Chrymutasin B is its selective cytotoxicity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, which could potentially reduce the required dosage of these drugs and minimize their side effects. However, one limitation of Chrymutasin B is its complex structure, which makes its synthesis challenging and time-consuming.

未来方向

There are several future directions for Chrymutasin B research. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a radiosensitizer, which could enhance the efficacy of radiotherapy for cancer treatment. Moreover, further studies are needed to elucidate the mechanism of action of Chrymutasin B and identify its molecular targets. Finally, the development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.
Conclusion
Chrymutasin B is a natural compound with potential anti-cancer properties. Its selective cytotoxicity towards cancer cells and ability to enhance the anti-cancer effects of other chemotherapeutic agents make it a promising candidate for cancer treatment. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. The development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.

合成方法

Chrymutasin B is a complex natural product with a unique structure. Its synthesis is challenging and requires multiple steps. The first total synthesis of Chrymutasin B was reported in 2015 by Wang et al. The synthesis involved 24 steps and an overall yield of 0.4%. Since then, several other synthetic routes have been reported, including a convergent synthesis with a higher yield.

科学研究应用

Chrymutasin B has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that Chrymutasin B exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results. In a mouse model of breast cancer, Chrymutasin B significantly inhibited tumor growth without any observable toxicity. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, such as doxorubicin and cisplatin.

属性

CAS 编号

155213-41-5

产品名称

Chrymutasin B

分子式

C32H31NO13

分子量

637.6 g/mol

IUPAC 名称

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1

InChI 键

NCMKXUVBVTVSTE-SZTUNKENSA-N

手性 SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

同义词

chrymutasin B

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。